molecular formula C10H11ClO4 B12041463 1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone CAS No. 81325-85-1

1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone

Cat. No.: B12041463
CAS No.: 81325-85-1
M. Wt: 230.64 g/mol
InChI Key: JXKHLCYYMOQYED-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO4 and a molecular weight of 230.65 g/mol . This compound is characterized by the presence of a chloro group, two methoxy groups, and a hydroxy group attached to a phenyl ring, along with an ethanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone typically involves the chlorination of 2-hydroxy-4,6-dimethoxyacetophenone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 1-(3-Chloro-2-oxo-4,6-dimethoxyphenyl)ethanone.

    Reduction: 1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanol.

    Substitution: 1-(3-Amino-2-hydroxy-4,6-dimethoxyphenyl)ethanone.

Scientific Research Applications

1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone exerts its effects involves interactions with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding. The chloro group may also contribute to the compound’s reactivity and interaction with cellular components.

Comparison with Similar Compounds

    1-(3-Chloro-4,6-dimethoxyphenyl)ethanone: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone: Lacks the chloro group, which may influence its chemical properties and applications.

    1-(3-Bromo-2-hydroxy-4,6-dimethoxyphenyl)ethanone: Similar structure but with a bromo group instead of a chloro group, potentially altering its reactivity and biological effects.

Uniqueness: 1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the aromatic ring makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

81325-85-1

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

1-(3-chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H11ClO4/c1-5(12)8-6(14-2)4-7(15-3)9(11)10(8)13/h4,13H,1-3H3

InChI Key

JXKHLCYYMOQYED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1OC)OC)Cl)O

Origin of Product

United States

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